molecular formula C11H23ClN2O B1439874 2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride CAS No. 1236254-84-4

2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride

Cat. No.: B1439874
CAS No.: 1236254-84-4
M. Wt: 234.76 g/mol
InChI Key: KBYTVDIXHRXKIB-UHFFFAOYSA-N
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Description

Synonyms and CAS Registry Numbers

2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride is recognized by several systematic and catalog designations. Primary synonyms include EVT-1729173 (supplier-specific identifier) and 2-amino-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one hydrochloride . The compound’s CAS Registry Number is 1236254-84-4 , a unique identifier assigned to its molecular structure . Additional registry numbers, such as 56415-12-4 , correspond to structural analogs with variations in the piperidine substituents (e.g., non-methylated or differently substituted piperidine rings) but are distinct from the 3-methylpiperidinyl derivative .

Table 1: Key Identifiers

Property Value Source
CAS Registry Number 1236254-84-4
IUPAC Name 2-amino-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one hydrochloride
Supplier Catalog Number EVT-1729173

IUPAC Nomenclature and Structural Isomerism

The IUPAC name 2-amino-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one hydrochloride systematically describes the compound’s structure:

  • Butan-1-one backbone : A four-carbon ketone with the carbonyl group at position 1.
  • Substituents :
    • 2-amino group : An amino (-NH₂) group at position 2 of the butanone chain.
    • 3-methyl group : A methyl (-CH₃) group at position 3 of the butanone chain.
    • 3-methylpiperidin-1-yl : A piperidine ring (six-membered amine) with a methyl group at position 3, attached to the ketone via its nitrogen atom .

Structural Isomerism

  • Positional Isomerism :

    • Variations in the methyl group’s position on the piperidine ring (e.g., 2-methylpiperidinyl or 4-methylpiperidinyl derivatives) yield distinct positional isomers .
    • Alternative substitution patterns on the butanone chain (e.g., 2-methyl-4-amino derivatives) represent additional positional isomers.
  • Stereoisomerism :

    • The chiral center at carbon 2 of the butanone chain (bonded to NH₂, CH₃, CO-piperidinyl, and CH₂ groups) permits enantiomeric forms (R and S configurations). However, stereochemical data for this specific compound are not explicitly documented in available sources .

Molecular Formula and Molecular Weight

The molecular formula C₁₁H₂₃ClN₂O reflects the compound’s composition:

  • 11 carbon atoms : Distributed across the butanone backbone (4 carbons) and 3-methylpiperidine ring (7 carbons, including the methyl substituent).
  • 1 chlorine atom : From the hydrochloride counterion.
  • 2 nitrogen atoms : One in the piperidine ring and one in the amino group.

The molecular weight is calculated as follows:
$$
\text{MW} = (11 \times 12.01) + (23 \times 1.01) + (35.45) + (2 \times 14.01) + (16.00) = 234.79 \, \text{g/mol}.
$$
Notably, supplier documentation occasionally cites a molecular weight of 220.74 g/mol , which may correspond to a non-methylated piperidine analog (e.g., 2-amino-3-methyl-1-piperidinyl-1-butanone hydrochloride) . This discrepancy underscores the importance of verifying structural details against CAS registry data.

Table 2: Molecular Data

Property Value Source
Molecular Formula C₁₁H₂₃ClN₂O
Molecular Weight 234.79 g/mol (calculated) -
Reported Molecular Weight 220.74 g/mol (context-dependent)

Properties

IUPAC Name

2-amino-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-8(2)10(12)11(14)13-6-4-5-9(3)7-13;/h8-10H,4-7,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYTVDIXHRXKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Substituted Piperidones with Amino Precursors

A common approach to synthesize aminoketone derivatives with piperidinyl substituents is the condensation of N-substituted 4-piperidones with malononitrile and aromatic aldehydes in the presence of ammonium acetate. This method has been optimized for related compounds and can be adapted for the target compound.

  • Stepwise Protocol : Pre-synthesis of benzylidenemalononitrile intermediate followed by reaction with the substituted piperidone and ammonium acetate in toluene under reflux conditions improves yield significantly (up to 68% in related systems) compared to one-pot methods (which gave yields as low as 21%).

  • Mechanism : The reaction proceeds via initial formation of the benzylidenemalononitrile intermediate, which then condenses with the aminoketone in the presence of ammonium acetate to form the aminated product. The presence of ammonium acetate is crucial to drive the reaction towards the desired aminoketone rather than side products.

Use of N-Substituted Piperidin-4-ones

The choice of N-substituted piperidin-4-ones is critical. For example, 1-benzylpiperidin-4-one and 1-(prop-2-ynyl)piperidin-4-one have been successfully employed as starting materials for the synthesis of related aminoketones.

  • These ketones can be synthesized from piperidin-4-one via alkylation reactions.
  • The substituents on the piperidine nitrogen influence reaction regioselectivity and product yield.

Alternative Aminoketone Synthesis via Michael Addition

Another route involves the Michael-type addition of amines (e.g., N-methylpropargylamine) to α,β-unsaturated ketones (e.g., but-3-en-2-one) to form β-aminoketones, which can then be transformed further into the target aminoketone derivatives.

  • This method yields β-aminoketones in near quantitative yields.
  • Subsequent reactions with benzylidenemalononitrile and ammonium acetate under reflux conditions yield aminopyridine derivatives, although the yields may be modest (~14%) and the product distribution complex.

Controlling Regioselectivity and Side Reactions

  • Increasing the acidity of protons in the carbonyl compound or using 1,3-dicarbonyl compounds can influence regioselectivity but may also lead to decomposition or complex mixtures.
  • Side reactions such as reduction of benzylidenemalononitrile to benzylmalononitrile can occur, decreasing overall yield.
  • Doubling the amount of benzylidenemalononitrile has been shown to improve yields significantly.

Data Tables Summarizing Key Experimental Conditions and Yields

Entry Starting Piperidone Reagents & Conditions Yield (%) Notes
1 1-Benzylpiperidin-4-one (8) Malononitrile + benzaldehyde + AcONH4, one-pot 21 Low yield in one-pot reaction
2 1-Benzylpiperidin-4-one (8) Pre-formed benzylidenemalononitrile + 8 + AcONH4, toluene reflux 46 Stepwise protocol improves yield
3 1-Benzylpiperidin-4-one (8) 2 equiv benzylidenemalononitrile + 8 + AcONH4, toluene reflux 68 Optimized conditions, best yield
4 1-(Prop-2-ynyl)piperidin-4-one (9) 2 equiv benzylidenemalononitrile + 9 + AcONH4, toluene reflux 45 Moderate yield, similar protocol
5 β-Aminoketone from Michael addition Reaction with benzylidenemalononitrile + AcONH4, toluene reflux 14 Complex mixture, low yield

Research Findings and Mechanistic Insights

  • The presence of ammonium acetate is essential for the formation of the amino group via condensation and cyclization reactions.
  • The reaction pathway is sensitive to the order of reagent addition and reaction conditions, influencing the formation of desired aminoketones versus side products such as tetrahydroisoquinoline derivatives.
  • Regioselectivity in the formation of aminopyridine derivatives is influenced by steric and electronic effects of substituents on the piperidine ring and the ketone moiety.
  • Attempts to use 1,3-dicarbonyl compounds under similar conditions led to decomposition, indicating the need for careful selection of carbonyl partners.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone moiety to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Research indicates that 2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride exhibits significant activity within the central nervous system (CNS). Its primary effects are linked to the modulation of neurotransmitter systems, particularly dopamine and norepinephrine pathways. This suggests potential applications in treating conditions such as:

  • Attention Deficit Hyperactivity Disorder (ADHD) : The compound's stimulant-like effects may enhance cognitive function and focus.
  • Cognitive Enhancement : Potential use in improving memory and learning capabilities.

Case Studies

Several studies have explored the effects of this compound on animal models, providing insights into its biological activity:

  • Increased Locomotor Activity : One study reported that administration of the compound led to heightened locomotor activity in rodents, suggesting stimulant properties consistent with dopamine modulation.
  • Neuroprotective Effects : Another study highlighted its potential neuroprotective effects in models of neurodegeneration, indicating that it may mitigate oxidative stress and inflammation in neuronal cells.

Applications Summary

Given its profile, this compound holds promise for various therapeutic applications:

Application TypeDescription
Cognitive EnhancementPotential use in ADHD treatment due to stimulant-like effects.
NeuroprotectionPossible application in neurodegenerative diseases through antioxidant mechanisms.
Pharmaceutical DevelopmentValuable candidate for further exploration in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as gene expression, protein synthesis, or metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Differences
2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone HCl C₁₁H₂₃ClN₂O 234.77 1236254-84-4 3-methylpiperidinyl group
2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone HCl C₉H₁₉ClN₂O 206.72 1236266-10-6 Pyrrolidinyl (5-membered ring)
2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone HCl C₁₁H₂₃ClN₂O 234.77 1236272-28-8 2-methylpiperidinyl group
2-Amino-3-methyl-1-(4-methyl-1-piperidinyl)-1-butanone HCl C₁₁H₂₃ClN₂O 234.77 1236255-39-2 4-methylpiperidinyl group
2-Amino-3-methyl-1-(4-methyl-1-piperazinyl)-1-butanone HCl C₁₁H₂₃ClN₂O 234.77 1236266-34-4 4-methylpiperazinyl group (additional N)
2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-3-methyl-1-butanone HCl C₁₃H₁₉ClN₂O 254.76 1236259-23-6 Indol-1-yl group (aromatic bicyclic)
Buflomedil hydrochloride C₁₇H₂₆ClNO₄ 343.85 35543-24-9 2,4,6-Trimethoxyphenyl and pyrrolidinyl

Key Observations:

Ring Size and Substitution Position: The piperidinyl analogs (6-membered ring) differ in methyl group positions (2-, 3-, or 4-methyl). The pyrrolidinyl analog (5-membered ring) has reduced ring size, which increases ring strain and may enhance reactivity compared to piperidinyl derivatives .

Piperazinyl vs.

Aromatic vs. Aliphatic Substituents :

  • The indol-1-yl analog replaces the aliphatic piperidinyl group with an aromatic bicyclic system, likely enhancing π-π stacking interactions but reducing conformational flexibility .

Biological Activity

2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride (CAS Number: 1236254-84-4) is a chemical compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₂₃ClN₂O
  • Molar Mass : 234.77 g/mol
  • Hazard Classification : Irritant

The compound is known to interact with various neurotransmitter systems, which may contribute to its biological effects. It has been studied for its potential as a modulator of dopaminergic and serotonergic pathways, which are crucial in the treatment of mood disorders and neurodegenerative diseases.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • CNS Stimulation : The compound has shown potential as a stimulant in various animal models. It may enhance cognitive functions and improve mood, making it a candidate for further research in treating depression and anxiety disorders.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, similar to established anti-inflammatory drugs.
Activity Mechanism Reference
CNS StimulationModulation of dopaminergic pathways
Anti-inflammatoryCOX enzyme inhibition

Case Studies

A notable study investigated the effects of the compound on animal models of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages. The study utilized behavioral assays such as the Elevated Plus Maze (EPM) and Forced Swim Test (FST) to assess the efficacy.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophage cultures. This suggests a potential application in treating inflammatory diseases.

In Vivo Studies

In vivo assessments have shown that the compound can significantly reduce paw edema in carrageenan-induced inflammation models, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthesis protocols for this compound, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves deprotection of amine groups using hydrochloric acid in dioxane, followed by stirring at room temperature (1–2 hours) and concentration under reduced pressure to isolate the hydrochloride salt . Optimization strategies include:
  • Stoichiometry : Adjust HCl equivalents to ensure complete deprotection.
  • Solvent Choice : Polar aprotic solvents (e.g., dioxane) enhance solubility of intermediates.
  • Purification : Use recrystallization or column chromatography to remove unreacted precursors.
    Example: A 100% yield was reported using 4.0 equivalents of HCl in dioxane for a structurally similar compound .

Q. What spectroscopic techniques are effective for characterizing structural purity?

  • Methodological Answer : Prioritize 1H-NMR for proton environment analysis. Key spectral markers include:
  • Amine protons : Broad singlet at δ ~9.00 (DMSO-d6) .
  • Methyl groups : Singlets at δ 1.02 (tert-butyl) and δ 2.54 (N-methyl) .
  • Methoxy groups : Sharp singlet at δ 3.79 .
    Complement with mass spectrometry (MS) to confirm molecular weight and FT-IR for carbonyl (C=O) and amine (N-H) stretches.

Q. What safety precautions are critical during handling?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Work in a fume hood due to potential HCl vapor release .
  • First Aid : For accidental inhalation, move to fresh air and consult a physician immediately .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up?

  • Methodological Answer : Discrepancies often arise from heat transfer inefficiencies or incomplete mixing. Mitigation strategies:
  • Design of Experiments (DoE) : Systematically vary parameters (temperature, stirring rate) to identify critical factors.
  • In-line Monitoring : Use FT-IR or HPLC to track reaction progress in real time.
    Example: A 100% yield in small-scale synthesis may drop during scale-up due to solvent evaporation; optimize vacuum conditions.

Q. What methodologies assess stability under thermal/pH stress?

  • Methodological Answer :
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • pH Stability : Use accelerated stability testing (e.g., incubate at pH 2–12, 40°C) and analyze via HPLC for degradation products .
  • Storage : Store in anhydrous conditions at –20°C to prevent hygroscopic degradation .

Q. How do surface adsorption properties influence reactivity in catalysis?

  • Methodological Answer : Adsorption on indoor or catalytic surfaces (e.g., silica) alters reaction pathways. Investigate using:
  • X-ray Photoelectron Spectroscopy (XPS) : Surface elemental composition analysis.
  • Atomic Force Microscopy (AFM) : Nanoscale adsorption morphology .
    Example: Indoor surface studies show organic compounds interact with oxidants on glass or steel, affecting reaction kinetics .

Q. What computational approaches model conformation and biological interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Predict molecular geometry and electrostatic potential.
  • Molecular Dynamics (MD) : Simulate solvation effects in water or lipid membranes.
  • Docking Studies : Use AutoDock Vina to predict binding affinity with biological targets (e.g., enzymes). Validate with experimental NMR data .

Q. How to address NMR chemical shift discrepancies during validation?

  • Methodological Answer : Discrepancies between theoretical (DFT-calculated) and experimental shifts arise from solvent effects or proton exchange. Solutions:
  • Solvent Correction : Apply DMSO-d6 solvent parameters in computational models.
  • Dynamic NMR : Analyze temperature-dependent spectra to identify exchange-broadened peaks.
    Example: A tertiary amine proton at δ 9.00 in DMSO-d6 may shift upfield in CDCl3 due to reduced hydrogen bonding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride
Reactant of Route 2
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2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride

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